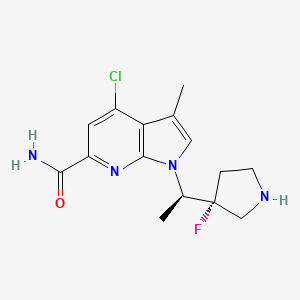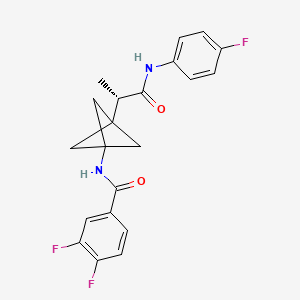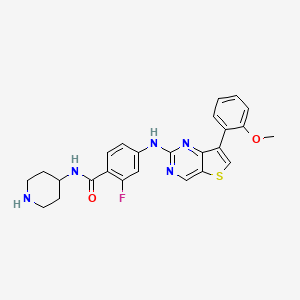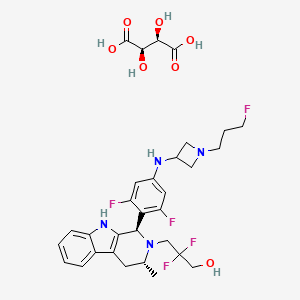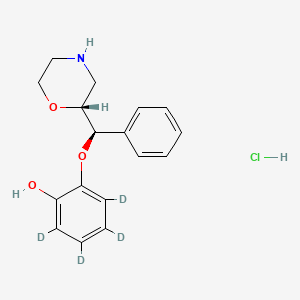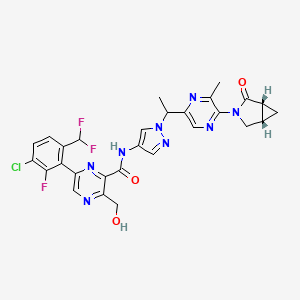
Plasma kallikrein-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plasma kallikrein-IN-2 is a small molecule inhibitor that targets plasma kallikrein, a serine protease involved in the kallikrein-kinin system. This system plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and coagulation . This compound has garnered significant attention due to its potential therapeutic applications, particularly in treating conditions such as hereditary angioedema and other inflammatory disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of plasma kallikrein-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
Plasma kallikrein-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
科学的研究の応用
Plasma kallikrein-IN-2 has a wide range of scientific research applications:
作用機序
Plasma kallikrein-IN-2 exerts its effects by inhibiting the activity of plasma kallikrein, a serine protease that cleaves kininogen to release bradykinin . Bradykinin is a peptide that mediates various physiological responses, including vasodilation, increased vascular permeability, and pain. By inhibiting plasma kallikrein, this compound reduces the production of bradykinin, thereby mitigating its effects . The molecular targets and pathways involved include the kallikrein-kinin system and its interactions with other protease systems .
類似化合物との比較
Similar Compounds
Ecallantide: A recombinant protein that inhibits plasma kallikrein and is used to treat hereditary angioedema.
Icatibant: A bradykinin receptor antagonist used to treat acute attacks of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for prophylactic treatment of hereditary angioedema.
Uniqueness
Plasma kallikrein-IN-2 is unique in its small molecule structure, which allows for oral administration and potentially better pharmacokinetic properties compared to protein-based inhibitors like ecallantide and lanadelumab . Additionally, its specificity for plasma kallikrein makes it a valuable tool for studying the kallikrein-kinin system and developing new therapeutic agents .
特性
分子式 |
C28H24ClF3N8O3 |
|---|---|
分子量 |
613.0 g/mol |
IUPAC名 |
6-[3-chloro-6-(difluoromethyl)-2-fluorophenyl]-3-(hydroxymethyl)-N-[1-[1-[6-methyl-5-[(1R,5S)-2-oxo-3-azabicyclo[3.1.0]hexan-3-yl]pyrazin-2-yl]ethyl]pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C28H24ClF3N8O3/c1-12-26(39-9-14-5-17(14)28(39)43)34-7-19(36-12)13(2)40-10-15(6-35-40)37-27(42)24-21(11-41)33-8-20(38-24)22-16(25(31)32)3-4-18(29)23(22)30/h3-4,6-8,10,13-14,17,25,41H,5,9,11H2,1-2H3,(H,37,42)/t13?,14-,17-/m1/s1 |
InChIキー |
QTEIOTHWOLEZKV-DTLKIFBZSA-N |
異性体SMILES |
CC1=NC(=CN=C1N2C[C@H]3C[C@H]3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
正規SMILES |
CC1=NC(=CN=C1N2CC3CC3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


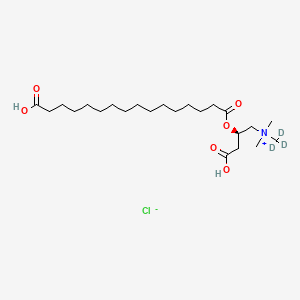
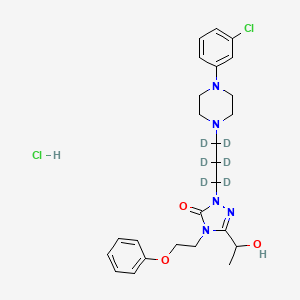
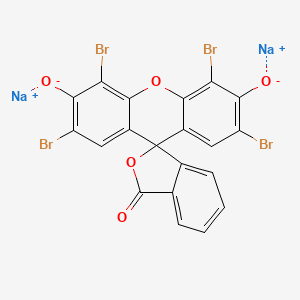
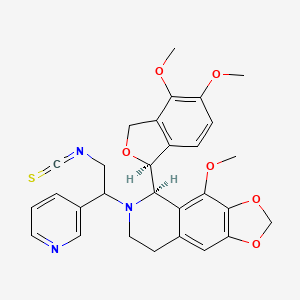
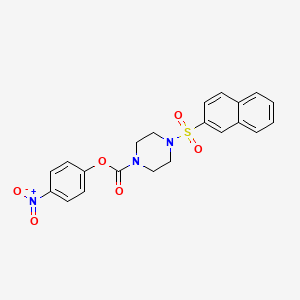
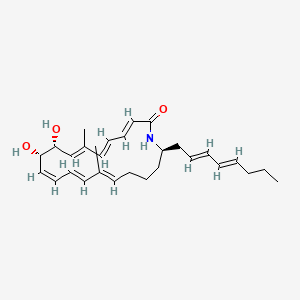
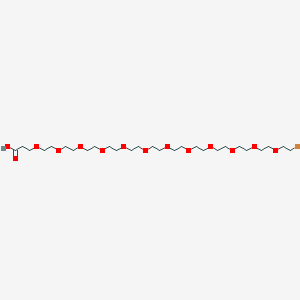
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
